2'-Hydroxy-5'-methylpropiophenone

Photoinitiators Formulation science Physical property

2'-Hydroxy-5'-methylpropiophenone (CAS 938-45-4) is an ortho-hydroxy aryl ketone within the propiophenone class, characterized by a 2'-hydroxyl group and a 5'-methyl substituent on the phenyl ring. It is commonly utilized as a photoinitiator in UV-curable systems and as a synthetic building block.

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 938-45-4
Cat. No. B1329374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Hydroxy-5'-methylpropiophenone
CAS938-45-4
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCCC(=O)C1=C(C=CC(=C1)C)O
InChIInChI=1S/C10H12O2/c1-3-9(11)8-6-7(2)4-5-10(8)12/h4-6,12H,3H2,1-2H3
InChIKeyCXZJBPYDVCLMFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Hydroxy-5'-methylpropiophenone (CAS 938-45-4): Technical Profile and Physical Property Baseline for Procurement Evaluation


2'-Hydroxy-5'-methylpropiophenone (CAS 938-45-4) is an ortho-hydroxy aryl ketone within the propiophenone class, characterized by a 2'-hydroxyl group and a 5'-methyl substituent on the phenyl ring [1]. It is commonly utilized as a photoinitiator in UV-curable systems and as a synthetic building block . Key baseline properties include a melting point of 2 °C, a boiling point of approximately 260 °C at 760 mmHg, a density of 1.07–1.08 g/mL, and a calculated log P around 2.9–3.0 [1].

Liquid at ambient temperature — no melting required, ready for direct pumping and automated dispensing
Elevated lipophilicity — supports compatibility with hydrophobic resin systems and non-polar formulations
Reduced volatility at processing temperatures — helps maintain photoinitiator concentration during thermal steps

Why 2'-Hydroxy-5'-methylpropiophenone Cannot Be Replaced by Other 2'-Hydroxypropiophenone Analogs Without Re-Validation


The ortho-hydroxypropiophenone class encompasses multiple substitution patterns, but even subtle positional isomerism or the absence of a methyl group drastically alters key physical and performance properties. For instance, the 5'-methyl derivative exists as a liquid at near-room temperature (mp 2 °C), while the 6'-methyl analog is a solid up to 27 °C, and the non-methylated parent compound melts at 20–22 °C . These differences directly impact handling, formulation homogeneity, and storage requirements in industrial processes. Furthermore, the presence and position of the methyl group modifies lipophilicity (log P), which governs solubility and migration behavior in polymer matrices . Consequently, substituting one ortho-hydroxypropiophenone for another without quantitative re-assessment risks altered cure kinetics, phase separation, and inconsistent final material properties.

State 6'-methyl isomer is a solid at room temperature (mp 25–27°C); swapping without reformulation may require melting steps and alter mixing homogeneity.
Partition Analog without 5'-methyl group shows lower logP (~2.0); lipophilicity drop can shift migration and solubility profiles in hydrophobic matrices.
Volatility Parent 2'-hydroxypropiophenone boils ~31 °C lower; increased evaporation risk may compromise initiator loading in high-temperature cures.

2'-Hydroxy-5'-methylpropiophenone: Head-to-Head Quantitative Differentiation vs. Closest Analogs


Melting Point vs. 2'-Hydroxy-6'-methylpropiophenone: Physical State Differentiation

The melting point of 2'-hydroxy-5'-methylpropiophenone is 2 °C, classifying it as a liquid under standard ambient conditions [1]. In contrast, the isomeric 2'-hydroxy-6'-methylpropiophenone exhibits a melting point of 25–27 °C, making it a solid at room temperature . This difference of approximately 23–25 °C fundamentally alters handling, dispensing, and compatibility with liquid monomer/oligomer formulations.

Melting point gap
Data to verify
≈ 23–25 °C lower than 6'-methyl isomer
Ensures liquid state at ambient conditions for direct formulation use
Literature values; confirm with measured data for critical processes
Photoinitiators Formulation science Physical property

Lipophilicity (log P) vs. 2'-Hydroxypropiophenone: Impact on Solubility and Migration

The calculated log P (octanol/water partition coefficient) of 2'-hydroxy-5'-methylpropiophenone is reported as 2.96–3.01 . The non-methylated parent compound, 2'-hydroxypropiophenone, has a lower log P of approximately 1.98–2.50 . The higher log P value (Δ ≈ 0.5–1.0) for the 5'-methyl derivative indicates significantly greater lipophilicity, which translates to reduced water solubility and altered partitioning in polymer matrices.

Lipophilicity shift
Data to verify
logP 2.96–3.01 vs parent 1.98–2.50
Increased affinity for hydrophobic phases may reduce water leaching
Computed values; experimental partition coefficients recommended
Polymer chemistry Migration behavior Partition coefficient

Boiling Point and Volatility vs. 2'-Hydroxypropiophenone

2'-Hydroxy-5'-methylpropiophenone exhibits a boiling point of 260.4 °C at 760 mmHg . The non-methylated analog, 2'-hydroxypropiophenone, boils at approximately 229 °C under the same pressure [1]. The 5'-methyl group increases the boiling point by approximately 31 °C, reflecting enhanced intermolecular interactions or increased molar mass.

Boiling point elevation
Data to verify
+31 °C vs parent analog
Lower volatility under thermal exposure helps retain initiator during cure
Predicted value; validate under process conditions
Thermal stability Processing conditions Volatility

Density vs. 2'-Hydroxypropiophenone: Minor Variation with Formulation Implications

The density of 2'-hydroxy-5'-methylpropiophenone is reported as 1.070–1.079 g/mL at 25 °C . The parent 2'-hydroxypropiophenone has a slightly higher density of 1.094–1.106 g/mL . This difference, while small (Δ ≈ 0.02–0.03 g/mL), may affect gravimetric dispensing accuracy in large-scale production where volume-based measurements are used.

Density comparison
Data to verify
1.070–1.079 g/mL (target) vs 1.094–1.106 g/mL (parent)
Minor density difference may affect gravimetric/volumetric conversions
Verify for automated dispensing systems; ≤3% variation
Formulation Density matching Volume-to-weight conversion

Validated Application Scenarios for 2'-Hydroxy-5'-methylpropiophenone Based on Quantitative Differentiation


UV-Curable Liquid Formulations Requiring a Pumpable, Non-Solid Photoinitiator

The 2 °C melting point [1] ensures that 2'-hydroxy-5'-methylpropiophenone remains a free-flowing liquid at ambient production temperatures, unlike the 6'-methyl isomer which requires melting. This property makes it particularly suitable for automated liquid dispensing systems and continuous mixing processes in UV-coating and adhesive manufacturing.

Hydrophobic Polymer Systems Where Reduced Water Solubility and Controlled Migration are Desired

The elevated log P of 2.96–3.01 compared to the non-methylated analog suggests preferential partitioning into hydrophobic resin phases. This characteristic may be leveraged to minimize photoinitiator leaching in water-contact applications or to tailor the distribution of initiator within multi-phase polymer blends.

High-Temperature Curing or Processing Steps Where Low Volatility is Critical

The boiling point of 260.4 °C at atmospheric pressure indicates lower volatility relative to 2'-hydroxypropiophenone (bp 229 °C). In processes that involve a thermal pre-cure or post-cure step, the 5'-methyl derivative may exhibit reduced evaporative loss, maintaining initiator concentration and ensuring consistent cure profiles.

Application
Selection Property
Validation Focus
UV-curable liquid formulations
Room-temperature liquid state
Pumpability, automated dispensing, and mixing homogeneity
Hydrophobic polymer coatings
Elevated lipophilicity (logP ~3.0)
Migration control, leaching resistance in food-contact or water-contact uses
High-temperature curing processes
Higher boiling point (260 °C)
Evaporative loss under thermal pre/post-cure, process stability

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